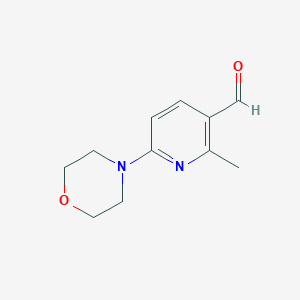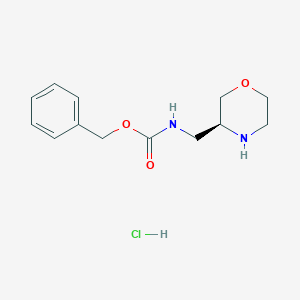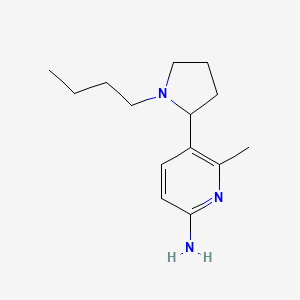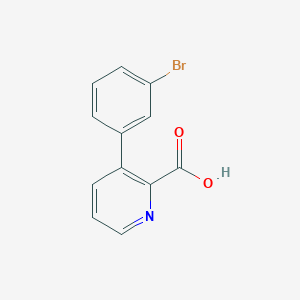
(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide is a chemical compound that features a phthalimide moiety linked to a hydroxypentanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization to introduce the hydroxypentanamide chain. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phthalimide moiety can be reduced to form a phthalamide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced phthalamides, and substituted analogs with various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein modifications.
Industry: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phthalimide moiety can interact with active sites of enzymes, inhibiting their activity, while the hydroxypentanamide chain can enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid: Similar structure with a propanoic acid chain instead of a hydroxypentanamide chain.
(S)-2-(1,3-Dioxoisoindolin-2-yl)pentanedioic acid: Features a pentanedioic acid chain, offering different reactivity and applications.
Eigenschaften
Molekularformel |
C13H14N2O4 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
(4S)-4-(1,3-dioxoisoindol-2-yl)-5-hydroxypentanamide |
InChI |
InChI=1S/C13H14N2O4/c14-11(17)6-5-8(7-16)15-12(18)9-3-1-2-4-10(9)13(15)19/h1-4,8,16H,5-7H2,(H2,14,17)/t8-/m0/s1 |
InChI-Schlüssel |
YMXCZMNALXTAKA-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)N)CO |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B11805084.png)
![5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B11805089.png)
![3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11805092.png)











